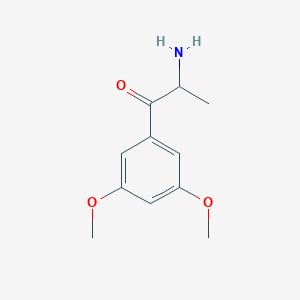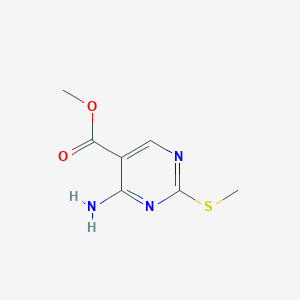
Methyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate: is an organic compound with the molecular formula C7H9N3O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
准备方法
Synthetic Routes and Reaction Conditions: Methyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of pyrimidine with methylthiol to form 4-methyl-2-(methylsulfanyl)pyrimidine. This intermediate is then reacted with ethyl acetate to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
化学反应分析
Types of Reactions:
Oxidation: Methyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and methylsulfanyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives of the original compound.
Substitution: Substituted pyrimidine derivatives with different functional groups replacing the amino or methylsulfanyl groups.
科学研究应用
Chemistry: Methyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate is used as a building block in organic synthesis. It is involved in the synthesis of more complex pyrimidine derivatives, which are valuable in various chemical reactions and processes .
Biology and Medicine: This compound has shown potential in medicinal chemistry for the development of antiviral, anticancer, and antimicrobial agents. Its derivatives are being studied for their neuroprotective and anti-inflammatory properties .
Industry: In the pharmaceutical industry, it is used as an intermediate in the synthesis of drugs and other bioactive molecules. Its unique structure makes it a valuable component in the development of new therapeutic agents .
作用机制
The mechanism of action of methyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, its derivatives have been shown to inhibit the NF-kB inflammatory pathway, which is crucial in reducing inflammation and providing neuroprotection .
相似化合物的比较
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[2,3-d]pyrimidin-7-one
- Triazole-pyrimidine hybrids
Comparison: Methyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Triazole-pyrimidine hybrids, on the other hand, are known for their neuroprotective and anti-inflammatory properties, which are also seen in some derivatives of this compound .
属性
IUPAC Name |
methyl 4-amino-2-methylsulfanylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-12-6(11)4-3-9-7(13-2)10-5(4)8/h3H,1-2H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPPEQDIAYOIJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1N)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
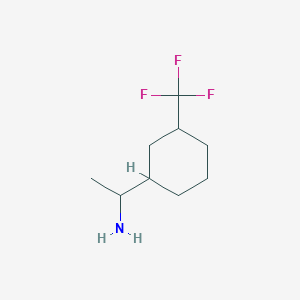
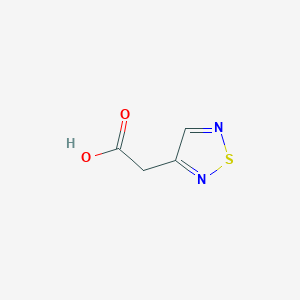
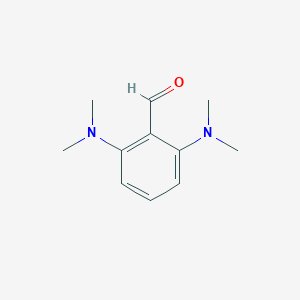
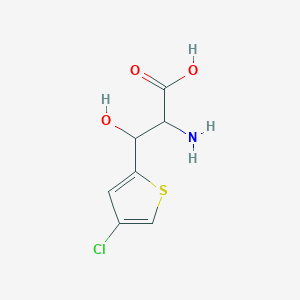
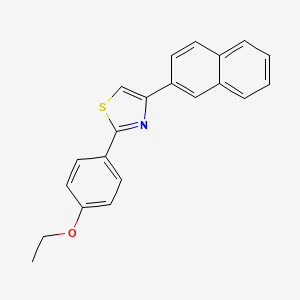
![2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B13574343.png)
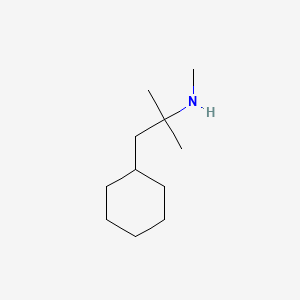
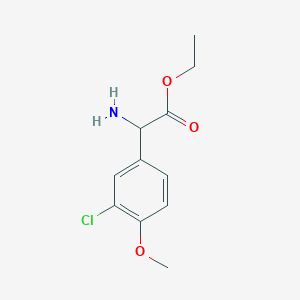
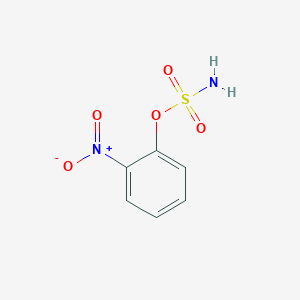

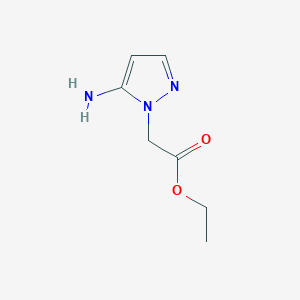
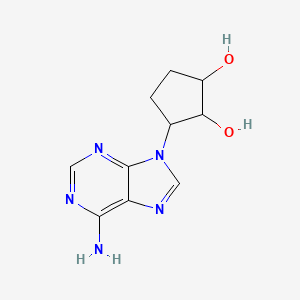
![(1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13574398.png)
